Dimethyl 1,4-cubanedicarboxylate

Energetic Materials Thermochemistry Structural Stability

Sourcing a reliable, scalable cubane precursor for drug discovery often means long lead times and inconsistent purity. Dimethyl 1,4-cubanedicarboxylate (CAS 29412-62-2) is the established entry point to 1,4-disubstituted cubanes-the closest saturated bioisosteres of para-substituted benzene. • Fixed 1,4-substituent distance mirrors para-benzene geometry with sp³ hybridization for enhanced metabolic stability. • Proven pilot-scale synthesis with continuous-flow process (33-40% overall yield). • Well-ordered crystalline solid; suitable for medicinal chemistry, MOF/COF construction, and energetic materials research.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 29412-62-2
Cat. No. B1585102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,4-cubanedicarboxylate
CAS29412-62-2
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC(=O)C12C3C4C1C5C2C3C45C(=O)OC
InChIInChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3
InChIKeyOXBMFCGRQJNAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1,4-Cubanedicarboxylate: Strained Scaffold and Bioisostere Precursor


Dimethyl 1,4-cubanedicarboxylate (CAS 29412-62-2) is a highly strained, caged diester built upon the cubane (C8H8) scaffold—a cubic arrangement of eight carbon atoms possessing perfect Oh symmetry [1]. This synthetic building block serves as a central precursor for generating 1,4-disubstituted cubane derivatives, which are prized in medicinal chemistry as close geometric mimics (bioisosteres) of para-substituted benzene rings . Its rigid, three-dimensional framework and inherent ring strain confer a unique combination of high kinetic stability, exceptionally high density for a hydrocarbon (density = 1.29 g/cm³ for the parent cubane), and distinct physicochemical profiles that differentiate it from both planar aromatic analogs and alternative saturated bioisosteres like bicyclo[1.1.1]pentanes [1].

Bioisostere Synthesis
1,4-cubane scaffold entry for para-benzene replacement studies
Scaled Procurement
Documented multigram synthetic route supports building-block sourcing
Crystalline Precursor
Well-ordered solid-state supports MOF/COF ligand research workflows

Irreplaceability of Dimethyl 1,4-Cubanedicarboxylate


The cubane core is not a simple structural novelty; it enforces a rigid, three-dimensional geometry that is impossible to replicate with a planar benzene ring or a flexible alkyl diester. Substituting dimethyl 1,4-cubanedicarboxylate with a generic aromatic diester like dimethyl terephthalate would completely alter the scaffold's ability to function as a saturated bioisostere [1]. Critically, the cubane framework provides a fixed 1,4-substituent distance that closely mirrors that of a para-substituted benzene, but with sp3 hybridization that can drastically improve metabolic stability and aqueous solubility in drug candidates . Furthermore, alternative saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP) diesters, offer a different exit vector angle and a distinct thermodynamic and crystallographic profile [2]. The specific quantitative differentiators that define the value of dimethyl 1,4-cubanedicarboxylate over its closest analogs are detailed in the evidence below.

Target Scaffold
Cubane 1,4-diester
Aromatic Analog
Dimethyl terephthalate
Planar aromatic geometry does not inherently provide saturated bioisostere geometry; sp³ vs sp² hybridization alters physicochemical profile
Target Scaffold
Cubane 1,4-diester
Saturated Alternative
BCP 1,3-diester
Different exit vector angle and crystallographic profile may alter structure-activity relationships in bioisostere programs
Target Scaffold
Cubane 1,4-diester
Rearrangement Isomer
Cuneane 2,6-diester
Isomeric rearrangement product exhibits disordered crystals and reported lower strain energy content; solid-state characterization may require indirect confirmation

Dimethyl 1,4-Cubanedicarboxylate vs. Closest Analogs


Formation Enthalpy: Cubane vs. Cuneane Diester

Dimethyl 1,4-cubanedicarboxylate exhibits a markedly higher enthalpy of formation in the gas phase compared to its isomeric rearrangement product, dimethyl 2,6-cuneanedicarboxylate. Combustion calorimetry and vaporization enthalpy measurements established a ΔfH°m (g, 298.15 K) of –115.4 ± 7.0 kJ·mol⁻¹ for the cubane diester, versus –306.2 ± 6.0 kJ·mol⁻¹ for the cuneane isomer [1]. This 190.8 kJ·mol⁻¹ difference directly reflects the immense strain energy inherent to the cubane framework and underscores its value as a high-energy scaffold for energetic materials research.

Formation Enthalpy
Head-to-head
Cubane diester –115.4 ± 7.0 vs Cuneane –306.2 ± 6.0 kJ·mol⁻¹; Δ = 190.8 kJ·mol⁻¹
Supports strain-energy driven research fit
Gas-phase combustion calorimetry at 298.15 K
Energetic Materials Thermochemistry Structural Stability

Crystal Structure Order vs. Cuneane Diester

The structural integrity of the cubane diester is confirmed by well-ordered X-ray crystal structures, in stark contrast to its cuneane isomer. While dimethyl 1,4-cubanedicarboxylate yields ordered crystals suitable for precise X-ray diffraction studies, crystals of dimethyl 2,6-cuneanedicarboxylate are consistently reported as disordered, necessitating confirmation of its substitution pattern and structure through determination of the corresponding diacid's crystal structure [1]. This difference in solid-state order directly impacts the ability to characterize, handle, and formulate the material reliably.

Crystal Order
Head-to-head
Well-ordered crystals vs Disordered; cuneane structure confirmed indirectly via diacid derivative
Supports structural characterization confidence
Single-crystal X-ray diffraction studies
Crystallography Materials Science Structural Analysis

Scalable Synthesis Advantage

The value of dimethyl 1,4-cubanedicarboxylate as a reliable building block is substantiated by the development of a pilot-scale, 8-step synthetic process. This optimized route delivers the compound in high purity with minimal intermediate purification [1]. A subsequent continuous-flow photochemical approach achieved a 33–40% overall yield over 8 steps, demonstrating process robustness and throughput of 3.4 g·h⁻¹ with a 30-minute residence time . These metrics establish a reliable supply chain that is not commonly available for other exotic caged hydrocarbons like cuneane diesters or functionalized tetraasteranes.

Scalable Synthesis
Cross-study
33–40% overall yield over 8 steps; 3.4 g·h⁻¹ throughput
Supports procurement-scale planning
Continuous-flow photochemical process; 30 min residence
Process Chemistry Scale-Up Synthetic Methodology

Melting Point and Density vs. Aromatic Analogs

The physical properties of dimethyl 1,4-cubanedicarboxylate reflect its compact, strained structure. Its melting point is reported as 163–165 °C (lit.) [1]. While direct density data for the diester is less common, the parent cubane hydrocarbon exhibits an exceptionally high density for a hydrocarbon of 1.29 g/cm³ [2], a trait inherited by many of its derivatives. For comparison, the common aromatic analog dimethyl terephthalate (CAS 120-61-6) has a lower melting point of 140–142 °C [3] and a crystal density of approximately 1.2 g/cm³. The higher melting point and anticipated higher density of the cubane diester can be advantageous in applications requiring thermally robust, high-density solid building blocks.

Melting Point
Cross-study
Cubane diester 163–165 °C vs Dimethyl terephthalate 140–142 °C; Δ = 23 °C higher
Indicates higher thermal robustness
Literature-reported values; density context reported separately
Physicochemical Properties Formulation Materials Characterization

Optimal Applications of Dimethyl 1,4-Cubanedicarboxylate


para-Benzene Bioisostere Precursor in Drug Discovery

The compound serves as the definitive entry point for synthesizing 1,4-disubstituted cubane derivatives, which are the closest geometric mimics of para-substituted benzene rings available . Medicinal chemists should select this diester when the goal is to replace a phenyl ring with a saturated bioisostere to potentially improve metabolic stability and solubility, as the rigid 1,4-spacing and sp3-hybridized core are unmatched by planar aromatic or more flexible aliphatic diesters.

Scalable Caged Hydrocarbon Building Blocks

With a documented pilot-scale synthesis [1] and a continuous-flow process achieving 33–40% overall yield , this is the preferred starting material for any research program requiring multigram to decagram quantities of a functionalized cubane scaffold. Its established supply chain mitigates the risks associated with sourcing more exotic or less-developed caged hydrocarbons.

High-Energy Density Materials Research

The extreme strain energy inherent to the cubane core, as quantified by its high enthalpy of formation relative to its cuneane isomer [2], makes its derivatives of interest in energetic materials research. This diester provides a stable, functionalized platform for further derivatization, allowing researchers to tune energetic properties while leveraging the predictable reactivity of the ester groups.

Ordered Crystalline Materials and MOFs

The well-ordered crystalline nature of dimethyl 1,4-cubanedicarboxylate [3] makes it an attractive ligand or monomer for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) requiring precise structural definition. This contrasts with the disordered solid-state behavior of its cuneane isomer, which would complicate crystallographic analysis and materials characterization.

Application
Selection Property
Validation Focus
Bioisostere precursor synthesis
1,4-cubane scaffold entry
Bioisostere geometry and metabolic profile
Scalable building block sourcing
Documented multigram synthetic route
Lot-to-lot reproducibility and purity
Energetic materials research
High strain-energy scaffold
Enthalpy and thermal stability profiling
MOF/COF ligand research
Well-ordered crystalline diester
Crystal structure and coordination behavior

Technical Documentation Hub

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